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Compound of Interest

Compound Name: Z-Atad-fmk

Cat. No.: B15581339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Z-Atad-fmk, a

specific and irreversible inhibitor of caspase-12. These guidelines are intended to assist

researchers in utilizing this compound for studies of endoplasmic reticulum (ER) stress-

mediated apoptosis and related signaling pathways.

Product Information and purchasing
Z-Atad-fmk (Z-Ala-Thr-Ala-Asp(OMe)-FMK) is a synthetic peptide that acts as a cell-

permeable and irreversible inhibitor of caspase-12. It is a valuable tool for investigating the role

of ER stress in various physiological and pathological processes.

Reputable Suppliers
A number of reputable suppliers offer high-purity Z-Atad-fmk for research purposes. When

purchasing, it is crucial to obtain a certificate of analysis to ensure the quality and purity of the

compound.
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Supplier Catalog Number Purity Available Sizes

MedchemExpress HY-P10326 >98% (NMR)
50 mg, 100 mg, 250

mg

R&D Systems FMK013 >95% 1 mg

Abcam ab141383 >95% 1 mg, 5 mg

Creative Enzymes CEI-0427 >98% (NMR) Custom

CPC Scientific CASP-086A/B Not Specified 0.5 mg, 1 mg

Advanced ChemTech FMK042 Not Specified Inquire for details

Storage and Handling
Proper storage and handling are critical to maintain the stability and activity of Z-Atad-fmk.

Parameter Recommendation

Storage Temperature Store lyophilized powder at -20°C to -70°C.[1]

Reconstitution
Reconstitute in high-purity DMSO to a stock

concentration of 1-20 mM.[2]

Stock Solution Storage

Store reconstituted DMSO stock solutions in

single-use aliquots at -20°C for up to 6 months.

[2] Avoid repeated freeze-thaw cycles.

Cell Culture Use
The final concentration of DMSO in cell culture

media should not exceed 1% to avoid toxicity.[2]

Mechanism of Action and Signaling Pathway
Z-Atad-fmk specifically targets and irreversibly inhibits caspase-12, a key initiator caspase in

the ER stress-induced apoptosis pathway.[3] Under conditions of prolonged ER stress, pro-

caspase-12 is cleaved and activated. Activated caspase-12 can then initiate a downstream

caspase cascade, leading to apoptosis. Z-Atad-fmk also has an inhibitory effect on caspase-9.

[3]
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Caption: ER stress-induced apoptosis pathway and the inhibitory action of Z-Atad-fmk.

Application Notes and Experimental Protocols
Z-Atad-fmk is a versatile tool for studying ER stress-induced apoptosis in a variety of in vitro

and in vivo models.

In Vitro Inhibition of Apoptosis
This protocol provides a general guideline for using Z-Atad-fmk to inhibit ER stress-induced

apoptosis in cultured cells. The optimal concentration and incubation time should be

determined empirically for each cell line and experimental condition.

Materials:

Z-Atad-fmk

High-purity DMSO

Cell culture medium appropriate for your cell line
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Inducer of ER stress (e.g., tunicamycin, thapsigargin, or brefeldin A)

Cultured cells

Phosphate-buffered saline (PBS)

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)

Flow cytometer or fluorescence microscope

Protocol:

Reconstitution of Z-Atad-fmk: Prepare a 10-20 mM stock solution of Z-Atad-fmk in high-

purity DMSO.[2] For example, to make a 20 mM stock solution from 1 mg of Z-Atad-fmk
(MW: 540.54 g/mol ), dissolve it in 92.5 µL of DMSO.[2]

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach

the desired confluency.

Pre-treatment with Z-Atad-fmk: Pre-incubate the cells with the desired final concentration of

Z-Atad-fmk for 1-2 hours before inducing ER stress.[4] A typical starting concentration range

is 10-100 µM.[2] Dilute the Z-Atad-fmk stock solution in cell culture medium to achieve the

final concentration. Remember to include a vehicle control (DMSO alone) at the same final

concentration as the Z-Atad-fmk treated samples.

Induction of ER Stress: Add the ER stress-inducing agent to the cell culture medium at a pre-

determined effective concentration.

Incubation: Incubate the cells for a period sufficient to induce apoptosis in the control group

(typically 12-48 hours).

Apoptosis Assay: Harvest the cells and assess apoptosis using a method of your choice,

such as Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.

Western Blot Analysis of Caspase Activation
This protocol describes how to use Western blotting to confirm the inhibitory effect of Z-Atad-
fmk on caspase-12 activation.
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Materials:

Treated and untreated cell lysates

Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

SDS-PAGE gels

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against pro-caspase-12, cleaved caspase-12, and a loading control (e.g.,

β-actin or GAPDH)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in protein lysis

buffer.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-

PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against

caspase-12 (and the loading control) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane and detect the protein bands using a chemiluminescent

substrate and an imaging system. A decrease in the cleaved caspase-12 band in the Z-Atad-
fmk treated samples would indicate successful inhibition.

In Vivo Studies
Z-Atad-fmk has been reported to be active in vivo.[5] However, specific protocols for in vivo

administration are highly dependent on the animal model and the research question. It is

recommended to consult relevant literature for established protocols. Generally, administration

can be via intraperitoneal (i.p.) injection or other appropriate routes. Dosage and treatment

schedules must be carefully optimized for each study.

Quantitative Data
The effective concentration of Z-Atad-fmk can vary depending on the cell type, the inducer of

apoptosis, and the duration of treatment.

Parameter Value Cell Line/Model Reference

Typical In Vitro

Working

Concentration

10 - 100 µM Various [2]

Inhibitory

Concentration

(Caspase-9)

IC50 available [3]

Pre-treatment Time (in

vitro)
1 - 2 hours Myoblasts [4]

Logical Workflow for Experimental Design
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The following diagram illustrates a logical workflow for designing an experiment to investigate

the role of caspase-12 in a specific cellular process using Z-Atad-fmk.

Define Research Question
(e.g., Is caspase-12 involved in drug-induced apoptosis?)

Select Appropriate Cell Line

Determine Optimal Dose of Apoptosis Inducer

Determine Optimal Concentration of Z-Atad-fmk
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Assess Apoptosis
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Caption: A logical workflow for designing experiments using Z-Atad-fmk.

By following these guidelines and protocols, researchers can effectively utilize Z-Atad-fmk to

investigate the intricate role of caspase-12 and ER stress in cellular function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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